6-Amino-2-chloropyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

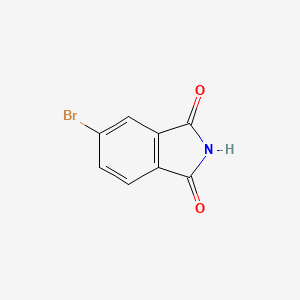

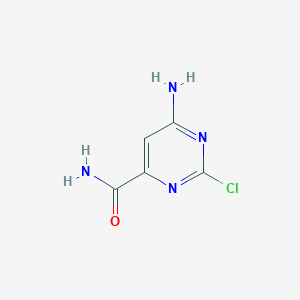

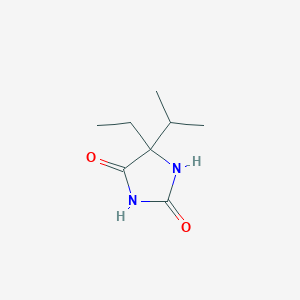

6-Amino-2-chloropyrimidine-4-carboxamide is a chemical compound with the molecular formula C5H5ClN4O and a molecular weight of 172.57 g/mol. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 6-Amino-2-chloropyrimidine-4-carboxamide, often involves reactions with organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Another method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 6-Amino-2-chloropyrimidine-4-carboxamide includes a chlorine atom, an amino group, and a carboxamide group attached to the pyrimidine ring.Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups are also possible .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-2-chloropyrimidine-4-carboxamide include a molecular weight of 172.57 g/mol. More specific properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用

Anti-Inflammatory Activities

Pyrimidines, including 6-Amino-2-chloropyrimidine-4-carboxamide, are known to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Organic Synthesis

6-Amino-2-chloropyrimidine-4-carboxamide can be used as an important raw material and intermediate in organic synthesis . It can be used to synthesize a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Pharmaceuticals

This compound is used in the pharmaceutical industry for the development of drugs with antibacterial, antiviral, antifungal, and antituberculosis properties . It can also be used to synthesize novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Agrochemicals

6-Amino-2-chloropyrimidine-4-carboxamide is used in the agrochemical industry as a raw material and intermediate . It can be used to synthesize a variety of agrochemicals.

Dye Stuff Fields

This compound is also used in the dye stuff fields as a raw material and intermediate . It can be used to synthesize a variety of dyes.

Palladium-Catalyzed Cyanation

6-Amino-2-chloropyrimidine-4-carboxamide is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide . This reaction is used in the synthesis of various organic compounds.

将来の方向性

作用機序

Target of Action

The primary targets of 6-Amino-2-chloropyrimidine-4-carboxamide are certain vital inflammatory mediators such as prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

6-Amino-2-chloropyrimidine-4-carboxamide interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the biochemical pathways associated with the production of inflammatory mediators. By inhibiting the expression and activities of these mediators, 6-Amino-2-chloropyrimidine-4-carboxamide disrupts the pathways that lead to inflammation . The downstream effects include a reduction in inflammation and associated symptoms .

Result of Action

The result of the action of 6-Amino-2-chloropyrimidine-4-carboxamide is a reduction in inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound reduces the inflammatory response, which can alleviate symptoms associated with inflammation .

特性

IUPAC Name |

6-amino-2-chloropyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-5-9-2(4(8)11)1-3(7)10-5/h1H,(H2,8,11)(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRDRMDVWPOPFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286813 |

Source

|

| Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-chloropyrimidine-4-carboxamide | |

CAS RN |

500352-09-0 |

Source

|

| Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)